molecular formula C34H28N4O4 B1614951 4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione CAS No. 26140-67-0

4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione

Cat. No.: B1614951
CAS No.: 26140-67-0
M. Wt: 556.6 g/mol
InChI Key: MFVZRNBIJWOMNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, typically involves the reaction of 4,4’-Bismaleimidodiphenylmethane with 4,4’-diaminodiphenylmethane. This reaction is often carried out under controlled conditions to ensure the formation of a high-quality polymer. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete polymerization, and the resulting polymer is then purified and processed into the desired form. The use of advanced technologies and equipment ensures the production of high-purity polymers with consistent properties .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds .

Scientific Research Applications

4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, has numerous scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, exerts its effects involves the formation of a highly cross-linked polymer network. This network provides the material with its exceptional thermal and mechanical properties. The molecular targets and pathways involved include the interaction of the maleimide and amine groups, leading to the formation of strong covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. These properties make it particularly suitable for demanding applications in the aerospace and electronics industries .

Properties

CAS No.

26140-67-0

Molecular Formula

C34H28N4O4

Molecular Weight

556.6 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C21H14N2O4.C13H14N2/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27;14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-12H,13H2;1-8H,9,14-15H2

InChI Key

MFVZRNBIJWOMNC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O

26140-67-0

Pictograms

Irritant

Origin of Product

United States

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